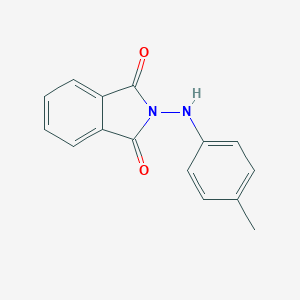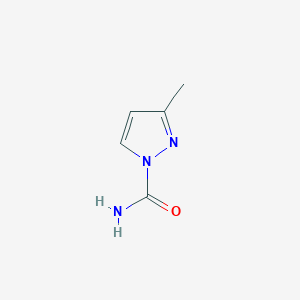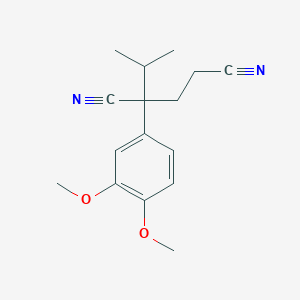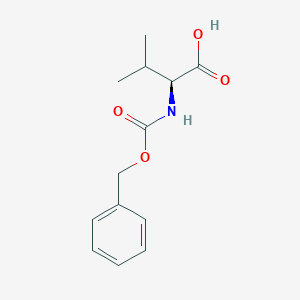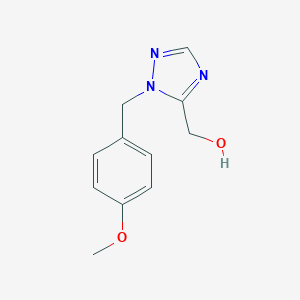
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds, such as 4-Methoxybenzyl esters, has been discussed in the literature . The 4-methoxybenzyl (PMB) ester is known as an inexpensive “workhorse” protecting group. This ester may be readily introduced in high yield under a number of mild reaction conditions . The PMB ester possesses excellent stability under many reaction conditions; therefore, it can be used in a variety of settings .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, when alcohols react with a hydrogen halide, a substitution takes place producing an alkyl halide and water . The order of reactivity of alcohols is 3° > 2° > 1° methyl .
Wissenschaftliche Forschungsanwendungen
1. Catalyst in Copper-Catalyzed Azide–Alkyne Cycloaddition
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol (MBHTM) has been shown to significantly enhance the rate of copper-catalyzed azide–alkyne cycloaddition (CuAAC) at low catalyst loading, leading to efficient synthesis of 1,4-disubstituted 1,2,3-triazoles (Tale, Toradmal, & Gopula, 2015).
2. Synthesis of Novel Heterocyclic Compounds
The compound has been used as a starting material for synthesizing various heterocyclic compounds with potential applications in lipase and α-glucosidase inhibition, indicating its relevance in medicinal chemistry (Bekircan, Ülker, & Menteşe, 2015).
3. Tetrel Bonding Interactions in Synthesized Derivatives
Studies on the synthesis of derivatives including (1-(4-Methoxybenzyl)-1H-1,2,3-triazol-5-yl)methanol reveal insights into π-hole tetrel bonding interactions. This research contributes to understanding the molecular interactions and bonding in synthesized compounds (Ahmed et al., 2020).
4. Application in Stable Carbene Preparation
The compound has been utilized in the preparation of stable carbenes, a class of compounds with significant potential in organic chemistry and catalysis (Enders, Breuer, Kallfass, & Balensiefer, 2003).
5. Multi-Component Reactions for Triazole Synthesis
Its application in multi-component reactions for the synthesis of 1,5-disubstituted 1,2,3-triazoles showcases its versatility in organic synthesis, contributing to the development of compounds with potential antibacterial and antifungal activities (Vo, 2020).
6. Synthesis of Novel Triazole Derivatives
The compound has been instrumental in the synthesis of novel triazole derivatives with potential applications in urease inhibition, antioxidant, and antibacterial activities, demonstrating its significance in pharmaceutical research (Hanif et al., 2012).
7. Development of Cholinesterase Inhibitors
Research on the transformation of this compound into new triazoles has explored its potential in developing cholinesterase inhibitors, with implications for treating neurodegenerative disorders (Arfan et al., 2018).
Eigenschaften
IUPAC Name |
[2-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-16-10-4-2-9(3-5-10)6-14-11(7-15)12-8-13-14/h2-5,8,15H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRGPSAINQOQSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=NC=N2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444743 |
Source


|
| Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Methoxybenzyl)-1H-1,2,4-triazol-5-yl)methanol | |
CAS RN |
199014-14-7 |
Source


|
| Record name | {1-[(4-Methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


